molecular formula C20H18N4O2S B2781684 2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide CAS No. 537667-87-1

2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide

Cat. No.: B2781684
CAS No.: 537667-87-1
M. Wt: 378.45
InChI Key: OQNSLYNWVPIYQS-UHFFFAOYSA-N
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Description

2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide is a complex organic compound belonging to the class of pyrimido-indoles. This compound is characterized by its unique structure, which includes a pyrimido[5,4-b]indole core, a sulfanyl group, and an acetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Properties

IUPAC Name

2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c1-12-6-5-7-13(10-12)21-16(25)11-27-20-23-17-14-8-3-4-9-15(14)22-18(17)19(26)24(20)2/h3-10,22H,11H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQNSLYNWVPIYQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of methyl 3-amino-1H-indole-2-carboxylates with aryl isocyanates, aryl isothiocyanates, and cyanamides . These reactions lead to the formation of 5H-pyrimido[5,4-b]indole derivatives, which are then further functionalized to obtain the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar multi-step processes with optimization for large-scale production, including the use of efficient catalysts and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, leading to the formation of alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like thiols for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and solvents to facilitate the reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and substituted analogs of the original compound.

Scientific Research Applications

2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s potential biological activities, such as anticancer and antimicrobial properties, are being investigated.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may find applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in key biological processes such as cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide apart from similar compounds is its specific substitution pattern and the presence of both sulfanyl and acetamide groups. These structural features contribute to its unique chemical reactivity and potential biological activities, making it a valuable compound for further research and development.

Biological Activity

The compound 2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide is a heterocyclic organic compound with significant potential in medicinal chemistry. Its unique structural features, including a pyrimidoindole core and thioether linkage, suggest various biological activities that warrant detailed investigation.

Structural Characteristics

The compound consists of:

  • Pyrimidoindole Core : A fused ring system combining pyrimidine and indole structures.
  • Thioether Linkage : This functional group may influence the compound's reactivity and biological interactions.
  • N-(3-methylphenyl) Acetamide Moiety : This substitution may affect the pharmacological properties and receptor interactions.

Anticancer Potential

Research indicates that compounds with similar structural frameworks often exhibit anticancer properties. For instance, pyrimidine derivatives have been reported to show cytotoxic effects against various cancer cell lines. Although direct studies on this specific compound are scarce, its structural analogs have demonstrated significant activity:

CompoundCell LineIC50 (µM)Reference
Compound AMCF71.88 ± 0.11
Compound BHCT1160.39 ± 0.06

These results suggest that the pyrimidine-indole structure may confer similar anticancer activities to this compound.

The anticipated mechanism of action for this compound likely involves:

  • Hydrogen Bonding : Interaction with specific receptor sites.
  • Hydrophobic Interactions : Stabilization within lipid environments.
  • π-π Stacking : Favorable interactions due to the aromatic nature of the indole component.

These interactions may lead to modulation of enzyme activity or receptor signaling pathways, which are critical in cancer progression and other diseases.

Case Studies and Related Research

Several studies have focused on related compounds within the pyrimidine-indole class:

  • Study on Pyrimidine Derivatives :
    • Investigated various pyrimidine derivatives for anti-inflammatory and anticancer activities.
    • Found that certain substitutions significantly enhanced biological activity, suggesting potential for optimization in drug design .
  • Molecular Docking Studies :
    • Computational studies have been conducted to predict binding affinities of similar compounds to cancer-related targets.
    • These studies provide insights into how modifications in structure can enhance efficacy against specific cancer types .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide, and how can reaction conditions be optimized?

  • The synthesis typically involves multi-step reactions, including:

  • Core formation : Condensation of substituted indoles with pyrimidine precursors under controlled temperature (80–120°C) and acidic/basic conditions .
  • Sulfanylation : Introduction of the sulfanyl group via nucleophilic substitution, often using thiourea derivatives or thiols in polar aprotic solvents (e.g., DMF or DMSO) .
  • Acetamide coupling : Reaction of the sulfanyl intermediate with 3-methylphenyl isocyanate or activated esters, requiring anhydrous conditions and catalysts like DMAP .
    • Optimization : Key parameters include solvent choice (e.g., THF for solubility), reaction time (monitored by TLC/HPLC), and purification via column chromatography or recrystallization .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify proton environments and carbon frameworks, particularly distinguishing pyrimidoindole peaks (δ 7.5–8.5 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (calculated: ~425.5 g/mol) and fragmentation patterns .
  • X-ray Crystallography : For resolving crystal packing and bond angles, as demonstrated for analogous pyrimidoindole derivatives (e.g., P21/c space group, monoclinic systems) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Molecular docking : Predict binding affinities to targets like kinases or DNA topoisomerases using software (AutoDock, Schrödinger). For example, fluorinated analogs showed improved hydrophobic interactions in similar compounds .
  • QSAR studies : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity metrics (IC50, Ki) .
  • Reaction pathway simulations : Use density functional theory (DFT) to model transition states in sulfanylation or acylation steps, reducing trial-and-error synthesis .

Q. What strategies resolve contradictions in biological activity data across similar pyrimidoindole derivatives?

  • Standardized assays : Control variables like cell line selection (e.g., HepG2 vs. MCF-7) and solvent (DMSO concentration ≤0.1%) to minimize variability .
  • Metabolic stability testing : Evaluate cytochrome P450 interactions using liver microsomes to explain discrepancies in in vivo vs. in vitro efficacy .
  • Crystallographic comparisons : Analyze structural differences (e.g., substituent orientation in N-(3-methylphenyl) vs. N-(4-chlorophenyl) analogs) impacting target binding .

Q. How can stability challenges (e.g., hydrolysis of the sulfanyl group) be mitigated during formulation?

  • pH optimization : Maintain formulations at pH 6–7 to prevent thiol oxidation, validated via accelerated stability testing (40°C/75% RH) .
  • Lyophilization : For parenteral forms, use cryoprotectants (trehalose) to stabilize the acetamide moiety .
  • Prodrug approaches : Mask the sulfanyl group with acetyl or PEGylated prodrugs to enhance plasma stability .

Methodological Recommendations

  • Contradiction analysis : Use meta-analysis tools (e.g., RevMan) to aggregate bioactivity data from structurally related compounds .
  • Crystallization : Optimize solvent mixtures (e.g., ethyl acetate/hexane) for single-crystal growth, critical for unambiguous structural confirmation .
  • In silico screening : Combine molecular dynamics (MD) and free-energy perturbation (FEP) to prioritize derivatives for synthesis .

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